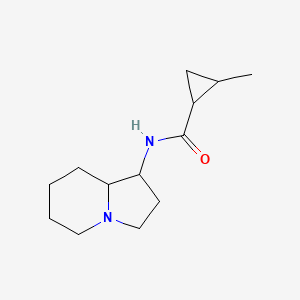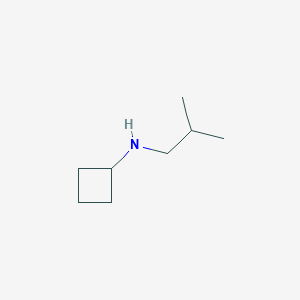
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol
Overview
Description
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol, also known as 4-chloropyrazol-1-ol (4-CPP) is an organic compound that has been studied for many years due to its potential applications in scientific research. 4-CPP is a small molecule that is used in various fields such as synthetic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-CPP has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs. 4-CPP has also been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the transmission of nerve impulses. In addition, 4-CPP has been used as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Mechanism of Action
The mechanism of action of 4-CPP is not fully understood. However, it is believed to act as an inhibitor of the enzymes CYP2D6, AChE, and MAO. 4-CPP is thought to bind to the active site of these enzymes, preventing them from catalyzing their respective reactions. In addition, 4-CPP is thought to interact with other proteins in the cell, such as transcription factors, which may affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPP have been studied in various organisms. In humans, 4-CPP has been shown to inhibit the activity of CYP2D6, AChE, and MAO. In animal models, 4-CPP has been shown to reduce the activity of these enzymes and affect the metabolism of drugs and neurotransmitters. In addition, 4-CPP has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
4-CPP has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. In addition, it is relatively inexpensive and can be stored for long periods of time. However, 4-CPP also has some limitations. It is a relatively weak inhibitor of the enzymes CYP2D6, AChE, and MAO, which may limit its effectiveness in certain experiments. In addition, 4-CPP is not water-soluble, which may limit its use in aqueous solutions.
Future Directions
There are several potential future directions for the use of 4-CPP. It could be used as a tool to study the mechanism of action of CYP2D6, AChE, and MAO. In addition, 4-CPP could be used to study the effects of drugs and neurotransmitters on these enzymes. Furthermore, 4-CPP could be used to study the effects of various drugs and compounds on gene expression. Finally, 4-CPP could be used as a tool to study the effects of drugs and compounds on cellular processes, such as inflammation and cancer.
properties
IUPAC Name |
1,3-bis(4-chlorophenyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJBYWSTLSOXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)



![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)


![[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1489447.png)





![2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide](/img/structure/B1489458.png)